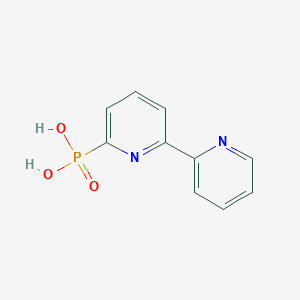
2,2'-Bipyridine-6-phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Bipyridine-6-phosphonic acid is a derivative of bipyridine, a heterocyclic compound consisting of two pyridine rings. This compound is notable for its ability to coordinate with metal ions, making it a valuable ligand in various chemical processes. Its unique structure, featuring a phosphonic acid group, enhances its binding properties and broadens its application spectrum in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bipyridine-6-phosphonic acid typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst.
Stille Coupling: This technique uses an organotin compound and a halopyridine, also catalyzed by palladium.
Negishi Coupling: This method employs organozinc compounds and halopyridines with a palladium catalyst.
Industrial Production Methods: Industrial production of 2,2’-Bipyridine-6-phosphonic acid often utilizes scalable versions of the above-mentioned coupling reactions. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-Bipyridine-6-phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridine N-oxides.
Reduction: Reduction reactions can convert it into dihydrobipyridine derivatives.
Substitution: The phosphonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various bipyridine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2,2’-Bipyridine-6-phosphonic acid has a wide range of applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals for catalysis and material science.
Biology: The compound is used in the design of metal-based drugs and diagnostic agents.
Medicine: Its metal complexes are explored for therapeutic applications, including anticancer and antimicrobial agents.
Industry: It is utilized in the development of dye-sensitized solar cells and other electronic devices.
Wirkmechanismus
The mechanism of action of 2,2’-Bipyridine-6-phosphonic acid primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, facilitating various chemical reactions. The phosphonic acid group enhances the stability and solubility of the metal complexes, making them more effective in their respective applications .
Vergleich Mit ähnlichen Verbindungen
2,2’-Bipyridine: Lacks the phosphonic acid group, resulting in different binding properties.
4,4’-Bipyridine: Has a different substitution pattern, affecting its coordination behavior.
2,2’-Bipyridine-6,6’-dicarboxylic acid: Contains carboxylic acid groups instead of phosphonic acid, leading to variations in solubility and reactivity.
Uniqueness: 2,2’-Bipyridine-6-phosphonic acid is unique due to its phosphonic acid group, which provides enhanced binding affinity and stability in metal complexes. This makes it particularly valuable in applications requiring robust and efficient coordination compounds .
Eigenschaften
CAS-Nummer |
261367-25-3 |
|---|---|
Molekularformel |
C10H9N2O3P |
Molekulargewicht |
236.16 g/mol |
IUPAC-Name |
(6-pyridin-2-ylpyridin-2-yl)phosphonic acid |
InChI |
InChI=1S/C10H9N2O3P/c13-16(14,15)10-6-3-5-9(12-10)8-4-1-2-7-11-8/h1-7H,(H2,13,14,15) |
InChI-Schlüssel |
KHRGDPAXGBFKSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6'-[Disulfanediyldi(2,1-phenylene)]di(2,2'-bipyridine)](/img/structure/B12571092.png)
![N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-serine](/img/structure/B12571098.png)
![3-[(Heptadec-9-en-1-yl)oxy]propane-1,2-diol](/img/structure/B12571099.png)
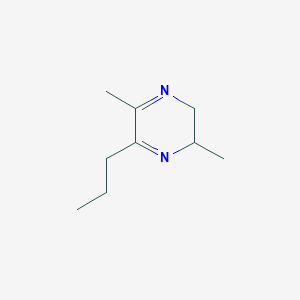
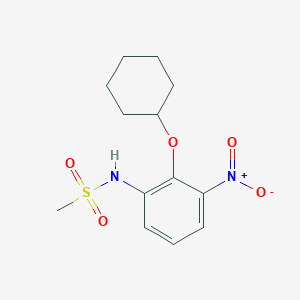
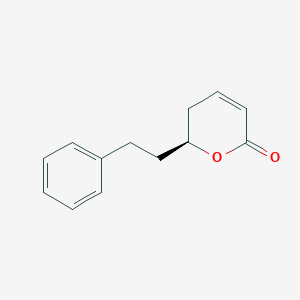

![Acetic acid, 2-[[2'-[1-ethyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1'-biphenyl]-3-yl]oxy]-](/img/structure/B12571126.png)
![5-(2-Chlorophenyl)-3-{[(methanesulfinyl)methyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B12571133.png)
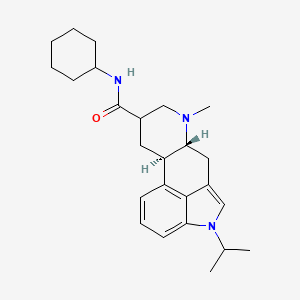
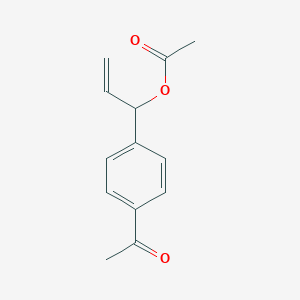
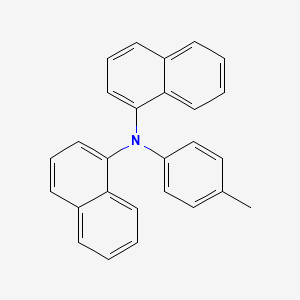
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12571162.png)
![Pentanal, 4,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4S)-](/img/structure/B12571169.png)
